molecular formula C19H20N2O B2702928 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide CAS No. 852137-66-7

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide

Cat. No.: B2702928
CAS No.: 852137-66-7
M. Wt: 292.382
InChI Key: QQYLBCVWNFKYPD-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide is a synthetic chemical scaffold of interest in medicinal chemistry and drug discovery. This compound features a strategic molecular hybrid, incorporating a 1,2-dimethylindole system linked to a phenylacetamide group. The indole nucleus is a privileged structure in drug design, known for its ability to interact with diverse biological targets . Researchers are exploring indole derivatives for a wide spectrum of pharmacological activities, including potential use as antiviral , antimicrobial , anti-inflammatory , and anticancer agents . Furthermore, the phenylacetamide scaffold is a recognized pharmacophore in its own right, found in compounds with various documented biological activities . The specific 1,2-dimethyl substitution on the indole ring may be investigated for its influence on the molecule's metabolic stability and binding affinity. This compound is provided as a building block for the synthesis and evaluation of novel bioactive molecules. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays. Researchers can utilize this scaffold to develop potential inhibitors targeting various enzymes or cellular pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14-10-17-11-16(8-9-18(17)21(14)2)13-20-19(22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYLBCVWNFKYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Phenylacetamide Moiety: The final step involves the reaction of the dimethyl-substituted indole with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Structure

The compound features a complex structure characterized by an indole moiety linked to a phenylacetamide group. This unique combination enhances its biological activity and interaction with various molecular targets.

Medicinal Chemistry

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide has been identified as a lead compound in drug discovery due to its diverse biological activities:

  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
  • Anti-inflammatory Properties : It exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research has shown that it can modulate cytokine production and reduce edema in animal models .

Biological Studies

The compound is utilized in various biological studies to elucidate:

  • Mechanisms of Action : Understanding how this compound interacts with cellular targets can provide insights into its therapeutic potential. For instance, it may inhibit specific kinases or modulate receptor activity.
  • Pharmacological Profiles : Evaluating its pharmacokinetics and pharmacodynamics helps in assessing its suitability as a therapeutic agent.

Chemical Biology

In chemical biology, this compound serves as a tool compound for:

  • Studying Indole Derivatives : Researchers use this compound to explore the broader class of indole derivatives and their roles in biological systems.

Industrial Applications

The compound also finds utility in industrial settings:

  • Synthesis of Complex Molecules : It acts as an intermediate in the production of other pharmaceuticals, enhancing the efficiency of synthetic pathways.

Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(3-methoxybenzamide)Contains methoxy groupEnhanced anticancer properties
1,2-dimethylindoleLacks amide functionalityLower biological activity

This compound exhibits unique properties compared to similar compounds due to its specific substitution pattern that enhances binding affinity and biological activity .

Case Study 1: Anticancer Activity

A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Target Compound: N-((1,2-Dimethyl-1H-Indol-5-yl)Methyl)-2-Phenylacetamide

  • Core : 1,2-Dimethylindole (electron-rich aromatic system).
  • Linker : Methylene group (-CH2-).
  • Terminal Group : Phenylacetamide (amide bond with unsubstituted phenyl).

Comparison Compounds:

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide ():

  • Core : Benzothiazole with a trifluoromethyl (-CF3) group at position 4.
  • Terminal Group : Phenylacetamide (identical to the target compound).
  • Key Difference : Benzothiazole cores are less electron-rich than indoles, and the -CF3 group increases electronegativity and metabolic resistance .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ():

  • Core : Benzothiazole with -CF3.
  • Terminal Group : 3-Methoxyphenylacetamide.
  • Key Difference : Methoxy (-OCH3) substitution enhances polarity and may influence receptor binding via hydrogen bonding .

2-((1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl)Thio)-N-Isopropyl-N-Phenylacetamide ():

  • Core : Tetrazole ring (five-membered, nitrogen-rich heterocycle) with 4-ethoxyphenyl.
  • Linker : Thioether (-S-) group.
  • Terminal Group : N-Isopropyl-N-phenylacetamide.
  • Key Difference : Tetrazole acts as a bioisostere for carboxylic acids, improving bioavailability. The thioether linker and branched isopropyl group introduce steric bulk .

Physicochemical and Pharmacokinetic Properties (Inferred)

Compound Name Core Structure LogP (Predicted) Molecular Weight (g/mol) Key Substituents
N-((1,2-Dimethyl-1H-Indol-5-yl)Methyl)-2-PA Indole ~3.2 ~308.4 1,2-Dimethyl, phenylacetamide
N-(6-CF3-Benzothiazole-2-yl)-2-PA Benzothiazole ~3.8 ~340.3 -CF3, phenylacetamide
N-(6-CF3-Benzothiazole-2-yl)-2-(3-OCH3-PA) Benzothiazole ~3.1 ~370.4 -CF3, 3-OCH3-phenylacetamide
2-(Tetrazole-thio)-N-Isopropyl-N-PA Tetrazole ~4.5 ~439.5 Tetrazole, thioether, isopropyl

Notes:

  • The indole-based target compound likely exhibits moderate lipophilicity (LogP ~3.2), balancing blood-brain barrier penetration and aqueous solubility.
  • Benzothiazole derivatives with -CF3 groups show higher LogP values due to the hydrophobic trifluoromethyl group .

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an indole ring with dimethyl substitution and a phenylacetamide moiety. The synthesis typically involves:

  • Formation of the Indole Ring : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Dimethyl Substitution : The indole is methylated at the 1 and 2 positions using methyl iodide.
  • Attachment of Phenylacetamide : This is achieved by reacting the dimethyl-substituted indole with phenylacetyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptor proteins and enzymes. It may modulate various biochemical pathways, leading to diverse physiological effects.

Key Targets:

  • RCAR/PYR/PYL Receptors : The compound shows affinity for these receptor proteins, influencing metabolic and signaling pathways that could be pivotal in therapeutic contexts.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells.

Compound Cell Line IC50 (µM) Effect
N-(dimethylindole)A549 (lung cancer)10Significant inhibition
N-(dimethylindole)HSAEC1-KT (normal)50Moderate cytotoxicity

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it has inhibitory effects on multidrug-resistant strains of Staphylococcus aureus.

Case Studies and Research Findings

  • Anticancer Activity Study : In a study comparing various derivatives of indole compounds, this compound was shown to significantly reduce cell viability in A549 cells compared to untreated controls. This suggests potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a notable reduction in bacterial growth rates when treated with this compound, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide and its analogs?

  • Answer : The compound can be synthesized via amide coupling reactions using reagents like EDCI/HOBt for activating carboxylic acids (e.g., 2-phenylacetic acid) and reacting them with amines (e.g., 1,2-dimethyl-1H-indol-5-ylmethylamine) . Alternatively, 1,3-dipolar cycloaddition reactions involving azides and alkynes (e.g., Cu-catalyzed click chemistry) are used to generate triazole-linked analogs, as seen in structurally similar acetamide derivatives . Key steps include solvent optimization (e.g., glacial acetic acid or 1,4-dioxane), purification via recrystallization (ethanol or ethyl acetate), and monitoring by TLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (e.g., DMSO-d6d_6) confirm substituent positions and stereochemistry. For example, aromatic protons in indole and phenyl rings resonate between δ 7.0–8.5 ppm, while methyl groups appear at δ 2.0–3.0 ppm .
  • IR spectroscopy : Key peaks include C=O stretches (~1670–1680 cm1^{-1}) for the amide group and N-H stretches (~3260–3300 cm1^{-1}) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ ions) with precision ≤1 ppm error .

Q. What biological targets or activities are associated with this compound?

  • Answer : Structurally related phenylacetamides exhibit insect growth regulatory activity by targeting ecdysteroid receptors (EcR) and antiproliferative effects in cancer models via kinase inhibition or Hedgehog pathway modulation . Specific bioassays include larval development inhibition in insects and cell viability assays (e.g., MTT) in cancer lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

  • Answer :

  • Substituent modification : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhances receptor binding affinity, as seen in analogs with improved EcR activity .
  • Heterocyclic replacements : Replacing the indole ring with imidazo[1,2-b]pyridazine or triazolo-triazine scaffolds improves metabolic stability and target selectivity .
  • Stereochemical tuning : Enantiomers (e.g., (R)- vs. (S)-configurations) significantly impact activity, requiring chiral chromatography or asymmetric synthesis for resolution .

Q. What challenges arise in analyzing and resolving data contradictions in SAR studies?

  • Answer :

  • Bioassay variability : Differences in insect species (e.g., Spodoptera litura vs. Aedes aegypti) or cancer cell lines may lead to conflicting activity data. Standardized protocols (e.g., OECD guidelines) are recommended .
  • Synthetic impurities : Byproducts from incomplete coupling or cycloaddition reactions (e.g., unreacted azides) can skew bioassay results. Purity must be confirmed via HPLC (>95%) .
  • Computational modeling discrepancies : Molecular docking predictions (e.g., AutoDock Vina) may conflict with experimental IC50_{50} values due to solvent effects or protein flexibility. MD simulations refine these models .

Q. How can researchers address stability and solubility issues in formulation studies?

  • Answer :

  • pH-sensitive degradation : Amide bonds hydrolyze under acidic conditions. Stability studies in buffers (pH 1–9) identify optimal storage conditions .
  • Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility for in vivo administration .
  • Photostability : UV-Vis spectroscopy assesses degradation under light exposure; amber glass vials mitigate this .

Q. What advanced analytical methods resolve stereochemical or polymorphic ambiguities?

  • Answer :

  • X-ray crystallography : Determines absolute configuration of chiral centers (e.g., (R)-2-hydroxy derivatives) .
  • Dynamic NMR : Detects rotameric equilibria in flexible acetamide chains .
  • DSC/TGA : Identifies polymorphs (e.g., Form I vs. Form II) by analyzing melting points and thermal decomposition profiles .

Methodological Notes

  • Contradictions in Evidence : While emphasizes Cu-catalyzed cycloaddition for triazole analogs, uses EDCI/HOBt for direct amidation. Researchers must compare reaction yields and scalability for their target derivative.

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